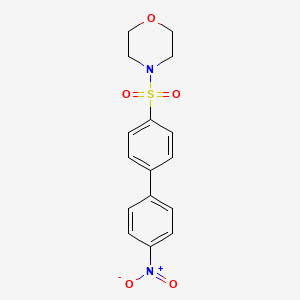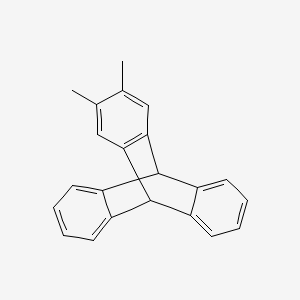![molecular formula C23H18BrN3O3 B11708473 3-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B11708473.png)
3-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}-N-(2-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(5-bromo-1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)metil]amino}-N-(2-metilfenil)benzamida es un compuesto orgánico complejo caracterizado por su estructura única, que incluye una porción de isoindol bromada y un grupo benzamida. Este compuesto es de interés en varios campos de la investigación científica debido a sus potenciales actividades biológicas y aplicaciones en química medicinal.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-{[(5-bromo-1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)metil]amino}-N-(2-metilfenil)benzamida generalmente involucra múltiples pasosLas condiciones de reacción a menudo requieren el uso de disolventes orgánicos, catalizadores y temperaturas controladas para asegurar altos rendimientos y pureza .
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para la eficiencia, la rentabilidad y la seguridad. Se emplean técnicas como la síntesis de flujo continuo y el monitoreo automatizado de reacciones para mejorar las tasas de producción y mantener una calidad constante .
Análisis De Reacciones Químicas
Tipos de Reacciones
3-{[(5-bromo-1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)metil]amino}-N-(2-metilfenil)benzamida experimenta varias reacciones químicas, incluyendo:
Oxidación: Esta reacción puede introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Esta reacción puede eliminar átomos de oxígeno o agregar átomos de hidrógeno al compuesto.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro, a menudo usando reactivos nucleófilos o electrófilos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción como la temperatura, la elección del disolvente y el pH se controlan cuidadosamente para lograr los resultados deseados .
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados. Las reacciones de sustitución pueden resultar en una amplia gama de derivados funcionalizados .
Aplicaciones Científicas De Investigación
3-{[(5-bromo-1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)metil]amino}-N-(2-metilfenil)benzamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas, anticancerígenas y antiinflamatorias.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Mecanismo De Acción
El mecanismo de acción de 3-{[(5-bromo-1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)metil]amino}-N-(2-metilfenil)benzamida implica su interacción con objetivos moleculares específicos y vías. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a varios efectos biológicos. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y son objeto de investigación continua .
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 3-(5-bromo-1,3-dioxo-1,3-dihidro-isoindol-2-il)-benzoico
- Ácido 3-(5,6-dicloro-1,3-dioxo-1,3-dihidro-isoindol-2-il)-benzoico
- Ácido 4-(5-bromo-1,3-dioxo-1,3-dihidro-isoindol-2-il)-benzoico
Singularidad
En comparación con compuestos similares, 3-{[(5-bromo-1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)metil]amino}-N-(2-metilfenil)benzamida es único debido a su patrón de sustitución específico y la presencia de ambos grupos de isoindol bromado y benzamida. Esta estructura única contribuye a sus propiedades químicas y biológicas distintas, convirtiéndolo en un compuesto valioso para diversas aplicaciones de investigación .
Propiedades
Fórmula molecular |
C23H18BrN3O3 |
|---|---|
Peso molecular |
464.3 g/mol |
Nombre IUPAC |
3-[(5-bromo-1,3-dioxoisoindol-2-yl)methylamino]-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C23H18BrN3O3/c1-14-5-2-3-8-20(14)26-21(28)15-6-4-7-17(11-15)25-13-27-22(29)18-10-9-16(24)12-19(18)23(27)30/h2-12,25H,13H2,1H3,(H,26,28) |
Clave InChI |
XNHZLKRSJGCWNF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NCN3C(=O)C4=C(C3=O)C=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8E)-8-[4-(dimethylamino)benzylidene]-4-[4-(dimethylamino)phenyl]-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione](/img/structure/B11708399.png)
![4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methylbenzoate](/img/structure/B11708413.png)
![2-[(3E)-3-{[(4-Iodophenyl)formamido]imino}-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-methylphenyl)acetamide](/img/structure/B11708415.png)
![N-[1-(benzylamino)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B11708422.png)

![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-[(morpholin-4-YL)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11708436.png)
![(2E)-3-phenyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}prop-2-enamide](/img/structure/B11708437.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11708444.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11708447.png)


![N'-[(E)-(4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11708483.png)
![3-(4-methylphenoxy)-5-oxo-5H-anthra[1,9-cd]isoxazol-6-yl benzoate](/img/structure/B11708490.png)
![3-[(E)-(hydroxyimino)methyl]-1-{2-oxo-2-[(phenylcarbamoyl)amino]ethyl}pyridinium](/img/structure/B11708495.png)
